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Compound of Interest |

4-Chloro-6-iodo-2-
Compound Name:
methylquinazoline
CAS No.: 351426-06-7
Cat. No.: B1365418
. J
Compound Identity & Core Profile
Attribute Technical Detalil
Chemical Name 4-Chloro-6-iodo-2-methylquinazoline
CAS Registry Number 351426-06-7
Molecular Formula CoHeCIIN2
Molecular Weight 304.52 g/mol

) Solid (typically off-white to pale yellow/brown
Physical State . .
depending on purity)

Soluble in DCM, DMF, DMSO; limited solubility

Solubilit
Y in non-polar hydrocarbons.

Inert atmosphere (Argon/Nitrogen), 2—-8°C,
Storage ) o
protect from moisture (hydrolysis risk at C4).

Introduction: The Bifunctional Scaffold

4-Chloro-6-iodo-2-methylquinazoline is a high-value heterocyclic intermediate in medicinal
chemistry, particularly in the development of Tyrosine Kinase Inhibitors (TKIs) targeting EGFR
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and VEGFR pathways.
Its utility stems from its orthogonal reactivity profile. It possesses two distinct electrophilic sites:

o C4-Position (Chlorine): Highly activated for Nucleophilic Aromatic Substitution (SrAr). This is
the primary site for introducing the pharmacophore's "hinge-binding" motif (often an aniline).

o C6-Position (lodine): A classic handle for Palladium-catalyzed cross-coupling (Suzuki-
Miyaura, Sonogashira). This site allows for the extension of the scaffold into the "solvent-
exposed" region of the kinase pocket.

e C2-Position (Methyl): Unlike the proton found in many generic quinazolines, the 2-methyl
group provides metabolic stability and can influence the atropisomerism of the final drug
candidate.

Synthetic Pathway & Mechanism[1]

The synthesis of 4-chloro-6-iodo-2-methylquinazoline is typically achieved via a two-step
sequence starting from 2-amino-5-iodobenzoic acid.

Step 1: Cyclocondensation (The Niementowski
Variation)

The precursor, 6-iodo-2-methylquinazolin-4(3H)-one, is constructed by condensing 2-amino-5-
iodobenzoic acid with acetic anhydride (to install the C2-methyl) followed by treatment with
ammonia or formamide derivatives.

Step 2: Deoxychlorination

The carbonyl oxygen at C4 is substituted with chlorine using phosphorus oxychloride (POCIs).
This transformation is mechanistically driven by the formation of a dichlorophosphoryl
intermediate, which acts as a leaving group.

Visualization: Synthetic Route

Ac20, Reflux POCI3, Base (Et3N)
then NH40OH ST ; o . Reflux, 2-4h | 4-Chloro-6-iodo-2-methylquinazoline
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Figure 1: Step-wise synthesis from anthranilic acid derivative to the final chlorinated scaffold.

Reactivity Profile & Chemo-Selectivity

The power of this scaffold lies in the order of operations. Researchers must exploit the
reactivity gap between the C4-Cl and C6-I bonds.

The Golden Rule of Functionalization

SnAr first, Cross-Coupling second. Attempting Pd-catalysis on the chloro-iodo intermediate
often leads to complex mixtures because the oxidative addition of Pd(0) can occur at the C6-I
bond simultaneously with potential side reactions at C4. However, the C4-Cl bond is
significantly more electrophilic towards nucleophiles (amines, phenols) due to the electron-
deficient nature of the pyrimidine ring.

Visualization: Orthogonal Reactivity Map
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Figure 2: Logical workflow for selective functionalization. Pathway A is the standard industry
protocol.

Detailed Experimental Protocols
Protocol A: Synthesis of 4-Chloro-6-iodo-2-
methylquinazoline

Note: This protocol assumes the availability of the quinazolinone precursor.

Reagents:

6-lodo-2-methylquinazolin-4(3H)-one (1.0 eq)

Phosphorus Oxychloride (POCIs) (Excess, typically 5-10 eq)

Triethylamine (EtsN) (1.5 eq) or N,N-Diethylaniline

Solvent: None (Neat) or Toluene if scale >10g.

Procedure:

Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube
(CaCl2), suspend the quinazolinone in POCls.

o Activation: Add the base (EtsN) dropwise. Caution: Exothermic reaction.

o Reaction: Heat the mixture to reflux (approx. 105°C) for 3-5 hours. Monitor by TLC (System:
Hexane/EtOAc 7:3). The starting material spot (polar) should disappear, replaced by a faster-
moving UV-active spot.

e Workup (Critical):
o Cool the mixture to room temperature.

o Concentrate under reduced pressure to remove excess POCIs.
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o Quench: Pour the residue slowly onto crushed ice/water with vigorous stirring. Do not
allow the temperature to rise significantly to prevent hydrolysis of the product.

o Neutralize with saturated NaHCOs solution to pH 7-8.

o Extract with Dichloromethane (DCM) (3x).

 Purification: Dry organic layers over anhydrous Na=SOa, filter, and concentrate. Recrystallize
from Hexane/DCM if necessary.

Protocol B: SnAr Functionalization (C4-Aniline Coupling)

Standard method for generating the kinase inhibitor scaffold.

Reagents:

¢ 4-Chloro-6-iodo-2-methylquinazoline (1.0 eq)[1]

e Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq)

e Solvent: Isopropanol (iPrOH) or Acetonitrile (MeCN)

Procedure:

e Dissolve the quinazoline derivative in iPrOH (approx. 10 mL per gram).

e Add the aniline.[2]

» Heat to reflux for 2—4 hours.

o Observation: The product often precipitates out of the hot solution as the hydrochloride salt.
 [solation: Cool to room temperature. Filter the solid. Wash with cold iPrOH and Ether.

o Free Base Formation (Optional): Partition the solid between EtOAc and sat. NaHCOs to
obtain the free base for the subsequent Palladium coupling step.
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e PubChem. (2025).[3] 4-Chloro-6-iodoquinazoline Compound Summary. (Note: Used for
structural analogy and reactivity data of the 2-H variant). Retrieved from [Link]
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[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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